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Compound of Interest

Compound Name: YCH1899

Cat. No.: B15583703 Get Quote

Introduction: YCH1899 is a novel, orally active and highly potent next-generation poly(ADP-

ribose) polymerase (PARP) inhibitor. It is a phthalazin-1(2H)-one derivative that has

demonstrated significant efficacy in preclinical models, particularly against cancers that have

developed resistance to prior PARP inhibitors such as olaparib and talazoparib.[1][2][3]

YCH1899 exhibits potent inhibition of PARP1 and PARP2 enzymes and has shown robust anti-

proliferative activity in cancer cells with BRCA1/2 mutations.[2] Its ability to overcome

resistance mechanisms makes it a compound of high interest for further preclinical and clinical

development.

These application notes provide a summary of the available preclinical data and protocols for

the dosage and administration of YCH1899 to guide researchers and drug development

professionals.

Data Presentation
The following tables summarize the quantitative data available from preclinical studies of

YCH1899.

Table 1: In Vitro Inhibitory Activity of YCH1899
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Parameter Cell Line / Enzyme IC₅₀ (nM) Notes

Enzymatic Inhibition PARP1 / PARP2 < 0.001 Potent dual inhibitor.

Cell Proliferation
Capan-1 (Pancreatic,

Parental)
0.10

High sensitivity in

BRCA-mutant cells.

Capan-1/OP

(Olaparib-Resistant)
0.89

Overcomes olaparib

resistance.[2]

Capan-1/TP

(Talazoparib-

Resistant)

1.13

Overcomes

talazoparib resistance.

[2]

HCC1937 (Breast,

BRCA1 mutant)
4.54

V-C8 (BRCA2-

deficient)
1.19

HCT-15 (Colon, HR-

proficient)
44.24

Demonstrates

selectivity for HR-

deficient cells.

Table 2: In Vivo Efficacy of YCH1899 in Xenograft Models
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Xenograft
Model

Treatment
Group (Oral,
QD)

Duration
Efficacy
Endpoint (T/C
%)*

Reference

MDA-MB-

436/OP

(Olaparib-

Resistant Breast

Cancer)

6.25 mg/kg 27 Days Not Reported [2]

12.5 mg/kg 27 Days 36.74% [2]

25 mg/kg 27 Days 15.29% [2]

Capan-1/R

(Resistant

Pancreatic

Cancer)

12.5 mg/kg 21 Days 48.92% [2]

25 mg/kg 21 Days 13.87% [2]

*T/C %: (Median tumor volume of treated group / Median tumor volume of control group) x 100.

A lower value indicates higher efficacy.

Table 3: Pharmacokinetic Parameters of YCH1899 in Rats

Administration
Route

Dose
Clearance Rate
(CL)

Half-life (t₁/₂)

Intravenous (IV) 5 mg/kg 24.5 mL/min/kg 3.25 hours

Note: This data is for intravenous administration in rats. Oral pharmacokinetic data in mice, the

species used for efficacy studies, is not publicly available.

Experimental Protocols
Protocol 1: Preparation of YCH1899 for In Vivo Oral Administration
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This protocol describes the formulation of YCH1899 for oral gavage in preclinical animal

models.

Materials:

YCH1899 powder

Dimethyl sulfoxide (DMSO)

PEG300 or PEG400

Tween-80

Saline (0.9% NaCl)

Corn oil

Sterile tubes and syringes

Procedure:

Two vehicle formulations have been reported for YCH1899. The choice of vehicle may depend

on the specific experimental requirements and tolerability in the animal model.

Formulation A: Aqueous-based Vehicle

Calculate the required amount of YCH1899 and vehicle components based on the desired

final concentration and dosing volume.

Prepare the vehicle by sequentially mixing the components: 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% saline.

First, dissolve the YCH1899 powder in DMSO.

Add PEG300 to the solution and mix thoroughly.

Add Tween-80 and mix until the solution is homogeneous.

Finally, add the saline to reach the final volume and concentration.
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The resulting solution should be clear. Store appropriately before use.

Formulation B: Oil-based Vehicle

Calculate the required amount of YCH1899 and vehicle components.

Prepare the vehicle by mixing 10% DMSO and 90% corn oil.

First, dissolve the YCH1899 powder completely in DMSO.

Add the corn oil to the DMSO solution and vortex thoroughly to ensure a uniform

suspension/solution.

The resulting formulation should be a clear solution. Store appropriately before use.

Protocol 2: General Procedure for In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a general workflow for assessing the anti-tumor activity of YCH1899 in

mouse xenograft models based on the available data.

Materials and Methods:

Cell Lines: MDA-MB-436/OP (Olaparib-Resistant Breast Cancer) or Capan-1/R (Resistant

Pancreatic Cancer).

Animals: Immunocompromised mice (e.g., BALB/c nude or SCID mice). Specific strain and

age details are not available in the reviewed literature.

Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice. The

exact number of cells for injection is not specified in the available literature.

Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach

a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control

groups.

Dosing and Administration:
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Administer YCH1899 orally, once daily (QD), at the desired dose levels (e.g., 6.25, 12.5,

25 mg/kg).

Administer the corresponding vehicle to the control group.

The treatment duration is typically 21 to 27 days.[2]

Monitoring:

Measure tumor volume and body weight 2-3 times per week.

Monitor the general health and behavior of the animals.

At the end of the study, euthanize the animals and excise the tumors for weight

measurement and further analysis (e.g., pharmacodynamics).

Efficacy Evaluation: Calculate the T/C ratio to determine the extent of tumor growth

inhibition.

Protocol 3: Overview of In Vitro Assays

The following assays have been used to characterize the activity of YCH1899.

Cell Proliferation Assay:

Seed cancer cells in 96-well plates.

Treat with a range of YCH1899 concentrations.

Incubate for an extended period (e.g., 7 days) to assess cytotoxic effects.

Determine cell viability using reagents like CellTiter-Glo®.

Calculate IC₅₀ values from the dose-response curves.

PARP Trapping Assay:

Treat cells with YCH1899.
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Isolate chromatin-bound proteins.

Detect PARP1 levels in the chromatin fraction by Western blot to assess the stabilization

of PARP1 on DNA.

DNA Damage Response (γH2AX) Assay:

Treat cells with YCH1899 for a specified time (e.g., 24 hours).

Fix and permeabilize the cells.

Stain with an antibody specific for phosphorylated H2AX (γH2AX).

Analyze the formation of γH2AX foci using immunofluorescence microscopy or flow

cytometry to quantify DNA double-strand breaks.

Homologous Recombination (HR) Repair Assay:

Utilize a reporter cell line (e.g., U2OS-DR-GFP) that expresses GFP upon successful HR-

mediated repair of an I-SceI-induced DNA break.

Treat cells with YCH1899.

Induce the DNA break and measure the percentage of GFP-positive cells by flow

cytometry to quantify HR efficiency.

Mandatory Visualization
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Caption: YCH1899 Mechanism: PARP inhibition leads to synthetic lethality in HR-deficient

cells.
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Caption: Preclinical workflow for characterization of the PARP inhibitor YCH1899.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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